5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid
Description
This compound features a brominated dihydroindene core with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid substituent. The Boc group (derived from 2-methylpropan-2-yl) is a common protecting group in organic synthesis, enhancing stability during reactions . The bromine atom at the 5-position likely influences electronic properties and reactivity, while the dihydroindene scaffold provides a rigid, bicyclic structure.
Properties
IUPAC Name |
5-bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-6-9-8-10(16)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUDMLZUNWWKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C=CC(=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indene-1-carboxylic acid, undergoes bromination to introduce the bromine atom at the 5-position.
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino group.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific solvents and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, and conditions may involve specific temperatures and solvents.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted indene derivatives.
Scientific Research Applications
5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The bromine atom can also undergo substitution reactions, leading to the formation of different derivatives with unique biological activities.
Comparison with Similar Compounds
Compound 1 (from )
- Structure: (2S)-2-(2-(5-Bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid.
- Key Differences: Contains a mercapto (-SH) group and an indole moiety. Lacks the Boc-protected amino group; instead, it has a thiol-containing side chain.
- The indole moiety may confer biological activity (e.g., receptor binding) absent in the target compound.
Compound 2 (from )
- Structure: (S)-2-((R)-2-((R)-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid.
- Key Differences :
- Stereochemistry (R/S configuration) differs, which could affect chiral recognition in biological systems.
- Similar to Compound 1, it lacks the Boc group but includes a dihydroindene core.
- Implications :
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid (from –7)
- Structure: Linear pentanoic acid chain with a Boc-protected amino group and a hydroxyl substituent.
- Key Differences: Lacks the brominated dihydroindene core, resulting in a more flexible structure.
- Implications :
2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic Acid Hydrochloride (from )
- Structure: Similar dihydroindene core and bromine substituent but features a free amino group (as a hydrochloride salt) instead of the Boc-protected amino group.
- Key Differences: The free amino group increases hydrophilicity and reactivity, making it prone to protonation in physiological conditions. The hydrochloride salt form enhances solubility in polar solvents compared to the Boc-protected target compound.
- Implications :
Physicochemical and Functional Property Comparison
Biological Activity
5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 322.16 g/mol. The compound features a bromine atom at the 5-position of the indene scaffold and a tert-butoxycarbonyl (Boc) protected amino group, which enhances its reactivity and potential for biological interactions.
Biological Activity
The biological activity of this compound has been primarily investigated in the context of enzyme inhibition and therapeutic applications.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes : The Boc-protected amino group can be deprotected under acidic conditions to yield a free amino group that may interact with various biological targets.
- Substitution Reactions : The bromine atom can undergo nucleophilic substitution, allowing the formation of derivatives that may exhibit different biological activities.
1. Enzyme Inhibition Studies
Research has indicated that derivatives of this compound can act as effective inhibitors for specific enzymes involved in metabolic pathways. For example:
- A study demonstrated that certain analogs inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. These findings suggest potential applications in treating inflammatory diseases.
2. Anticancer Activity
Another area of investigation involves the compound's potential anticancer properties. In vitro studies have shown that some derivatives exhibit cytotoxic effects against various cancer cell lines, including:
- Breast Cancer Cells : Compounds derived from this scaffold were tested against MCF-7 cells, showing significant inhibition of cell proliferation.
These results highlight the importance of structural modifications in enhancing anticancer activity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Bromination : The starting material, 2,3-dihydroindene-1-carboxylic acid, undergoes bromination to introduce the bromine atom at the 5-position.
- Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (BocO).
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to understand structure–activity relationships better.
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 1-Boc-amino-5-chloro-2,3-dihydroindene-1-carboxylic acid | Chlorine instead of bromine | Different reactivity profile due to chlorine's electronegativity |
| 1-Boc-amino-5-fluoro-2,3-dihydroindene-1-carboxylic acid | Fluorine instead of bromine | Potentially increased lipophilicity and altered biological activity |
| 1-Boc-amino-5-iodo-2,3-dihydroindene-1-carboxylic acid | Iodine instead of bromine | Larger atomic size may influence steric effects during reactions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid?
- Methodological Answer : The synthesis can be adapted from protocols for structurally related indene derivatives. For example, tert-butoxycarbonyl (Boc) protection of amino groups is typically performed under anhydrous conditions using Boc anhydride and a catalyst like DMAP. Bromination steps may employ N-bromosuccinimide (NBS) in halogenated solvents (e.g., CCl₄) under controlled temperatures (0–25°C). Reaction progress should be monitored via TLC (e.g., RF 0.7 in Pentane:EtOAc = 9:1) and purified using column chromatography .
Q. How should researchers purify this compound and assess its purity?
- Methodological Answer : Post-synthesis purification often involves gradient elution column chromatography (e.g., silica gel with hexane/ethyl acetate mixtures). Purity can be confirmed via HPLC (>95% purity threshold) and melting point analysis (if crystalline). For brominated indenes, elemental analysis (Br% quantification) and ¹H/¹³C NMR (integration of aromatic vs. aliphatic protons) are critical .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm the Boc-protected amino group (δ ~1.4 ppm for tert-butyl protons) and indene backbone.
- IR : Stretching vibrations for carbonyl (Boc: ~1690 cm⁻¹; carboxylic acid: ~1700–1750 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ or [M-H]⁻ ions) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) can model reaction intermediates and transition states. Tools like COMSOL Multiphysics integrated with AI algorithms enable predictive optimization of reaction parameters (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation. Experimental validation via in situ FTIR or Raman spectroscopy ensures computational accuracy .
Q. How to resolve contradictions in spectroscopic or crystallographic data for this compound?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping signals) can be addressed via 2D techniques (COSY, HSQC) or X-ray crystallography for unambiguous structural confirmation. For non-crystalline samples, compare experimental data with simulated spectra from computational tools like Gaussian or ORCA .
Q. What strategies are recommended for evaluating the bioactivity of this compound?
- Methodological Answer : Begin with in vitro assays:
- Enzyme Inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays.
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization.
- Structure-Activity Relationships (SAR) : Modify the Boc group or indene substituents and correlate changes with bioactivity trends. Cross-reference with structurally similar indole or isoquinoline derivatives to identify pharmacophores .
Q. How to design experiments addressing stability and degradation under varying conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples to 40–60°C and monitor decomposition via HPLC.
- Photodegradation : Expose to UV-Vis light (300–800 nm) and track changes using LC-MS.
- pH Sensitivity : Incubate in buffers (pH 1–13) and analyze degradation products. Store stable batches at 0–6°C in amber vials .
Data Contradiction Analysis
Q. How to address conflicting data in reaction yields or selectivity?
- Methodological Answer : Variability in yields may arise from trace moisture (affecting Boc protection) or competing bromination pathways. Use rigorous drying protocols (e.g., molecular sieves) and monitor reaction progress dynamically via inline spectroscopy (ReactIR). Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., reagent stoichiometry, solvent polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
